Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-

Volatile Organic Compounds Gas Chromatography-Mass Spectrometry Essential Oil Analysis

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- (CAS 1767-84-6) is a cyclopentenyl methyl ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It is structurally characterized by a carbonyl group attached to a 2-methyl-2-cyclopentene ring.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1767-84-6
Cat. No. B154755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-methyl-2-cyclopenten-1-yl)-
CAS1767-84-6
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1=CCCC1C(=O)C
InChIInChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3
InChIKeySEHHTJURFQTXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- (CAS 1767-84-6): Understanding the Core Ketone Intermediate


Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- (CAS 1767-84-6) is a cyclopentenyl methyl ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. It is structurally characterized by a carbonyl group attached to a 2-methyl-2-cyclopentene ring [1]. This compound is an important intermediate in organic synthesis for creating more complex aromatic molecules and is utilized in the flavor and fragrance industry for its distinctive scent profile . However, the public domain lacks comprehensive quantitative data and direct head-to-head comparisons with its closest analogs, making its specific scientific selection advantages less documented than other more common ketones.

Cyclopentenyl methyl ketone intermediate for synthesis and fragrance research
Public quantitative data remain limited; selection advantages less documented than common ketones
Review isomer identity and specification context before procurement

Why 1-(2-Methyl-2-cyclopenten-1-yl)ethanone Cannot Be Simply Substituted with Other Cyclopentenyl Ketones


Substitution of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- with other in-class cyclopentenyl ketones is not straightforward due to the critical influence of the methyl group position on both the ring and relative to the carbonyl. A key analog, 1-(2-methyl-1-cyclopenten-1-yl)ethanone (CAS 3168-90-9), differs only in the location of the double bond [1]. This seemingly minor structural variation can significantly alter the compound's reactivity, olfactory character, and physical properties. For a scientific user, the specific unsaturation and substitution pattern dictate its behavior in synthesis and its performance in fragrance applications, making generic substitution scientifically unsound without comparative data. The quantitative evidence below highlights the limited but crucial differentiators that are currently available.

Target (2-methyl-2-cyclopenten-1-yl)
Isomer (1-cyclopenten-1-yl, CAS 3168-90-9)
Double bond position
2-cyclopenten-1-yl substitution pattern
1-cyclopenten-1-yl pattern; distinct conjugation
Reactivity & olfactory profile
May differ significantly due to steric and electronic effects
Different synthetic behavior and scent character expected
Direct substitution
Not supported without isomer-specific comparative data; generic replacement may alter outcome

Quantitative Differentiation Guide for 1-(2-Methyl-2-cyclopenten-1-yl)ethanone (CAS 1767-84-6)


Volatile Profile Differentiation: Content in a Complex Mixture vs. Its 1-yl Isomer

In a study analyzing the volatile composition of a natural product, the 2-cyclopenten-1-yl isomer (1767-84-6) was identified and quantified, whereas the 1-cyclopenten-1-yl isomer (3168-90-9) was not reported, highlighting a differential natural occurrence or analytical signature. The target compound was detected at a retention time of 10.067 min, with a content of 3.6% (wt/wt) via GC-MS analysis [1].

Isomer distinction
Data to verify
3.6% wt/wt vs. not detected
Supports isomer-specific analytical context
Reported in a single volatile mixture study; broader validation needed
Volatile Organic Compounds Gas Chromatography-Mass Spectrometry Essential Oil Analysis

Validated Applications for 1-(2-Methyl-2-cyclopenten-1-yl)ethanone Based on Current Evidence


Analytical Standard for Specific Volatile Organic Compound (VOC) Profiling

The compound serves as a specific analytical standard for GC-MS methods aimed at identifying and quantifying this ketone in complex mixtures, as demonstrated by its detection at RT 10.067 min with a 3.6% content [1]. Its use as a standard is critical where the 1-yl isomer is known to be absent.

Synthetic Intermediate for Cyclopentene-Derived Flavors and Fragrances

The compound is established as a key intermediate for creating complex aromatic compounds in the flavor and fragrance industry . Its procurement is prioritized when the synthetic route requires the specific 2-methyl-2-cyclopenten-1-yl substitution pattern to achieve the target molecule's desired olfactory or structural properties.

Research on Structure-Odor Relationships in Cyclopentenyl Ketones

For academic or industrial R&D exploring how the position of a double bond and methyl group alters the odor profile of cyclopentenyl methyl ketones, this compound is an essential tool. Its direct comparison with the 1-yl isomer (CAS 3168-90-9) can help establish structure-odor relationships, which is a key decision factor for procurement in this field.

Application
Selection Property
Validation Focus
Analytical standard for specific VOC profiling
Isomer-specific analytical standard context
GC-MS retention time and matrix match review
Synthetic intermediate for cyclopentene-derived flavors and fragrances
Substitution pattern-specific synthesis context
Reactivity and target molecule properties review
Research on structure-odor relationships
Structure-odor comparison context
Olfactory profile and isomer comparison review
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